molecular formula C21H25FN2O3S B11229819 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11229819
M. Wt: 404.5 g/mol
InChI Key: YHLBECUSRMJOGD-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-fluorobenzene with methanesulfonyl chloride to form 4-fluorophenyl methanesulfonate. This intermediate is then reacted with piperidine-3-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the fluorophenyl and methanesulfonyl groups play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
  • 4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-1-METHYLPIPERIDINE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorophenyl and methanesulfonyl groups makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-16-4-2-5-18(12-16)13-23-21(25)19-6-3-11-24(14-19)28(26,27)15-17-7-9-20(22)10-8-17/h2,4-5,7-10,12,19H,3,6,11,13-15H2,1H3,(H,23,25)

InChI Key

YHLBECUSRMJOGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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